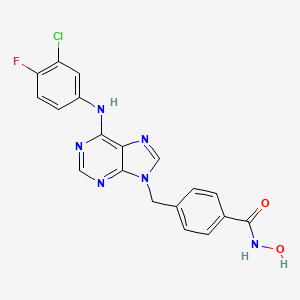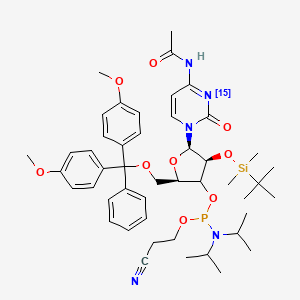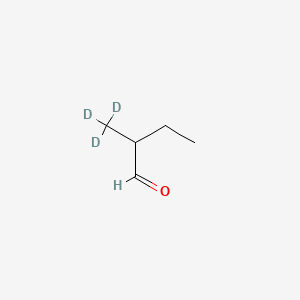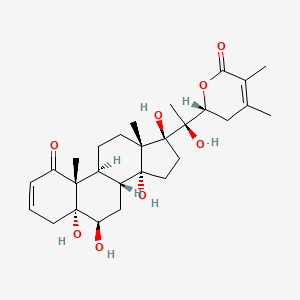
Withanolide S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Withanolide S involves multiple steps, including the formation of the steroidal backbone and the introduction of lactone rings. Key steps often include aldol reactions, oxidation, and cyclization reactions. Specific reagents and conditions vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Withania somnifera using solvents like methanol or ethanol. Advanced techniques such as cell suspension culture and hairy root culture have been employed to enhance the yield of withanolides .
化学反応の分析
Types of Reactions: Withanolide S undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include hydroxylated derivatives, lactones, and various substituted withanolides .
科学的研究の応用
Withanolide S has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancer, neurodegenerative diseases, and inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用機序
Withanolide S exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of inflammatory mediators like prostaglandins and interleukins.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Neuroprotective: Promotes neurite outgrowth and protects neurons from oxidative stress
類似化合物との比較
Withanolide S is compared with other similar compounds such as:
Withaferin A: Known for its strong anti-cancer properties.
Withanolide A: Noted for its neuroprotective effects.
Withametelinol and Withametelinone: Studied for their anti-inflammatory activities
This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound in scientific research and potential therapeutic applications.
特性
分子式 |
C28H40O8 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,17S)-5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O8/c1-15-13-21(36-22(31)16(15)2)25(5,32)28(35)12-11-26(33)18-14-20(30)27(34)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,30,32-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27-,28-/m0/s1 |
InChIキー |
PQZVBIJEPVKNOZ-PCLZMVHQSA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
正規SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


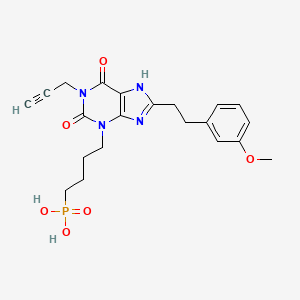
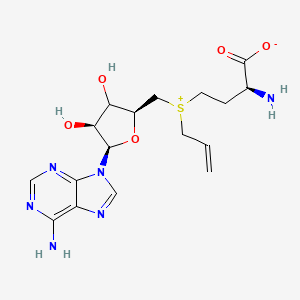
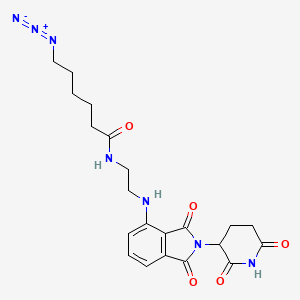
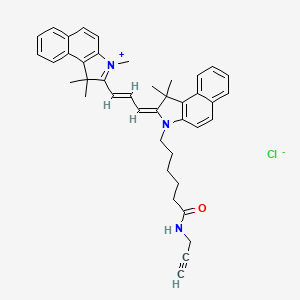
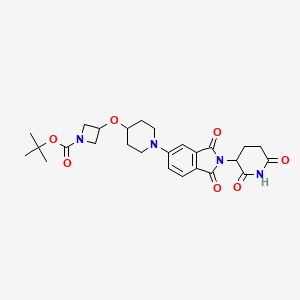
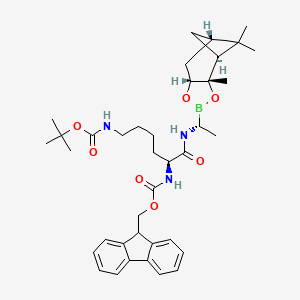
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
